molecular formula C12H19N5 B11733915 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11733915
M. Wt: 233.31 g/mol
InChI Key: GBLUDHWEWWOETI-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound designed for research and development purposes, featuring a distinct pyrazole-based structure. Compounds based on the 1,3-dimethyl-1H-pyrazole scaffold have demonstrated significant potential in pharmaceutical research . For instance, structurally related molecules have been investigated as novel potential antipsychotic agents, showing efficacy in preclinical behavioral tests without binding to dopamine receptors, suggesting a nondopaminergic mechanism of action that could avoid extrapyramidal side effects commonly associated with traditional treatments . Furthermore, analogous N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide compounds have shown promising submicromolar antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells, and function as autophagy modulators, disrupting cellular processes like mTORC1 reactivation and LC3-II clearance . The 1,3-dimethyl-1H-pyrazole core is also a valuable building block in organic synthesis, used to create more complex heterocyclic structures for further biological evaluation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-7-11-8-16(4)15-10(11)3/h5-6,8-9,13H,7H2,1-4H3

InChI Key

GBLUDHWEWWOETI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CC=NN2C(C)C)C

Origin of Product

United States

Preparation Methods

Alkylation and Amination of Pyrazole Precursors

The most common synthetic route involves sequential alkylation and amination of pyrazole intermediates. Ethyl acetoacetate serves as a key starting material, undergoing Claisen condensation with triethyl orthoformate in acetic anhydride to form a β-ketoester intermediate . Subsequent cyclization with methylhydrazine in toluene under basic conditions (e.g., sodium hydroxide) yields 1,3-dimethyl-1H-pyrazole-4-carbaldehyde . This aldehyde is then subjected to reductive amination with 1-(propan-2-yl)-1H-pyrazol-5-amine using sodium cyanoborohydride (NaBH3CN) in methanol, achieving yields of 65–72% .

Reaction conditions :

  • Temperature : 110–120°C for Claisen condensation; 15–20°C for cyclization.

  • Catalysts : Potassium tert-butoxide (for β-ketoester formation); palladium acetate (for Heck coupling in alternative routes) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).

Reductive Amination of Pyrazolecarbaldehydes

A scalable method employs reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine. The aldehyde is synthesized via Vilsmeier-Haack formylation of 1,3-dimethylpyrazole using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The resulting aldehyde reacts with the amine in tetrahydrofuran (THF) under hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst, yielding the target compound in 78% efficiency .

Key parameters :

  • Molar ratio : 1:1.2 (aldehyde:amine) to minimize side reactions.

  • Solvent : THF or ethanol for optimal solubility.

  • Workup : Filtration through Celite followed by rotary evaporation .

Multi-Step Condensation and Cyclization

Alternative routes leverage multi-step condensation. For example, 1,3-dimethylpyrazole-4-methanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) . This intermediate undergoes nucleophilic substitution with 5-amino-1-isopropylpyrazole in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst . The reaction proceeds at 85°C for 12 hours, achieving 60% yield after purification via recrystallization from ethanol .

Advantages :

  • Avoids hazardous reducing agents.

  • Compatible with industrial-scale continuous flow reactors.

Industrial-Scale Synthesis

For bulk production, a patent method (CN114014809A) outlines a three-step process :

  • Condensation : Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride react at 120°C to form a β-ketoester.

  • Cyclization : Methylhydrazine and sodium hydroxide in toluene at 15°C produce 1,3-dimethylpyrazole-4-carbaldehyde.

  • Reductive amination : The aldehyde reacts with 1-isopropyl-1H-pyrazol-5-amine under hydrogenation (Pd/C, 50 psi H2), yielding the final product at 85% purity after centrifugation .

Scalability features :

  • Throughput : 600 kg batches achievable in 3000L reactors.

  • Cost efficiency : Low solvent consumption (2 L/kg product) .

Comparative Analysis of Synthesis Methods

Method Yield Purity Key Reagents Conditions
Alkylation/Amination 72%98.5%NaBH3CN, Pd(OAc)2110°C, 4 hours
Reductive Amination 78%99.2%Pd/C, H250 psi H2, RT
Multi-Step Condensation 60%97.8%Cs2CO3, TBAC85°C, 12 hours
Industrial Patent 85%98.9%Methylhydrazine, Pd/C120°C, 24 hours

Trade-offs :

  • Reductive amination offers higher yields but requires pressurized hydrogen.

  • Multi-step condensation avoids high-pressure equipment but has lower efficiency .

Mechanistic Insights and Side Reactions

The formation of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine proceeds via imine intermediate generation, followed by reduction to the secondary amine . Common side reactions include:

  • Over-alkylation : Addressed by controlling stoichiometry (amine excess) .

  • Oxidative degradation : Mitigated by inert atmosphere (N2 or Ar) .

Characterization :

  • NMR : δ 2.14 ppm (s, 3H, CH3), δ 3.77 ppm (s, 3H, N-CH3) .

  • HRMS : m/z 274.2 [M+H]+.

Purification and Quality Control

Final purification employs:

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:6 v/v).

  • Recrystallization : Ethanol/water (4:1) at −20°C .

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes .

Quality metrics :

  • Purity : ≥98% (HPLC).

  • Residual solvents : <0.1% (GC-MS) .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

Pyrazole derivatives are highly tunable, with substituents profoundly influencing their properties. Below is a systematic comparison:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Evidence ID
Target Compound Likely C₁₂H₁₈N₆ ~246.33* 1,3-Dimethylpyrazole, isopropyl High hydrophobicity (methyl groups) -
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (1171326-79-6) C₇H₁₀F₃N₃ 193.17 Trifluoromethyl Enhanced metabolic stability (CF₃ group)
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine (3524-29-6) C₁₃H₁₇N₃ 215.30 Benzyl, isopropyl Aromatic π-stacking potential
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (1855949-89-1) C₁₀H₁₃ClF₃N₅ 295.69 Difluoromethyl, fluoro, dimethylpyrazole High lipophilicity (F atoms)
2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-2-ylamine (2228736-45-4) C₁₀H₁₉N₃O 197.28 Methoxy, branched alkyl Potential H-bonding (methoxy group)

*Calculated based on structural analogy.

Functional Group Impact

  • Trifluoromethyl (1171326-79-6) : The electron-withdrawing CF₃ group enhances metabolic stability and electronegativity, common in agrochemicals/pharmaceuticals .
  • Benzyl (3524-29-6) : Aromaticity may facilitate π-π interactions in receptor binding, though it could increase steric hindrance .
  • Fluorine/Difluoromethyl (1855949-89-1) : Fluorine atoms improve lipophilicity and bioavailability, while difluoromethyl groups resist oxidative metabolism .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family. This compound exhibits notable biological activity, which has been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C12H18N5C_{12}H_{18}N_5, with a molecular weight of 251.30 g/mol. The structure includes two pyrazole rings, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H18N5
Molecular Weight251.30 g/mol
IUPAC NameThis compound
InChI KeyZNDBUWJXUUTRGO-UHFFFAOYSA-N

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethyl and propan-2-yl groups enhances its lipophilicity, potentially improving its bioavailability and binding affinity to target sites.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Studies indicate that it possesses activity against a range of pathogenic bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives, including this compound. The compound exhibited significant inhibition against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of pyrazole derivatives found that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential utility in developing new antibiotics .

Q & A

Q. What are the key considerations for designing a synthesis protocol for this compound to ensure high yield and purity?

The synthesis of pyrazole derivatives typically involves multi-step reactions, including condensation, alkylation, and purification steps. Critical factors include:

  • Reagent selection : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for cross-coupling reactions (e.g., in analogous pyrazole syntheses) .
  • Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency at 35–90°C .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from DMSO/water mixtures improve purity .
  • Yield optimization : Adjusting reaction time (e.g., 2 days for complete conversion) and stoichiometric ratios of precursors .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and structural integrity. For example, pyrazole ring protons appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) with <5 ppm error .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) .
  • Melting point analysis : Consistency in melting range (e.g., 104–107°C) indicates purity .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test interactions with targets like kinases or receptors using fluorometric/colorimetric substrates .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., enzyme pockets) and calculate binding energies .
  • Quantum chemical calculations : Optimize geometries with density functional theory (DFT) to identify reactive moieties (e.g., pyrazole nitrogen lone pairs) .
  • Machine learning : Train models on existing pyrazole bioactivity data to predict target affinity .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., fluorine at C5) to modulate electronic properties and binding kinetics .
  • Comparative analysis : Use analogs (Table 1) to correlate substituent patterns with activity. For example, ethyl vs. propyl chains alter steric hindrance in receptor pockets .

Table 1 : Structural analogs and their key features

Analog SubstituentsBiological Activity TrendReference
5-Fluoro, 1-ethylEnhanced kinase inhibition
3-Methoxy, 4-methylbenzylReduced cytotoxicity
1-Propyl, 2-chlorophenylImproved antimicrobial potency

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Assay standardization : Control variables like pH, temperature, and cell passage number .
  • Metabolic stability testing : Evaluate hepatic microsome degradation to rule out pharmacokinetic variability .
  • Structural validation : Confirm batch purity via X-ray crystallography (e.g., Acta Crystallographica data) .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of experiments (DoE) : Multivariate optimization of temperature, solvent, and catalyst loading .

Methodological Notes

  • Safety protocols : Always handle pyrazole derivatives in fume hoods due to potential respiratory irritation. Use PPE and consult SDS for spill management .
  • Data validation : Cross-reference spectral data with public databases (e.g., PubChem) to avoid misassignment .

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